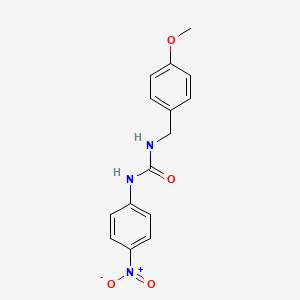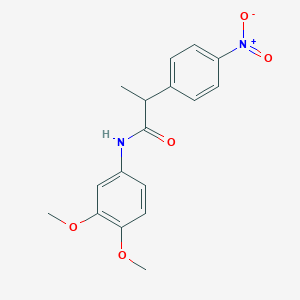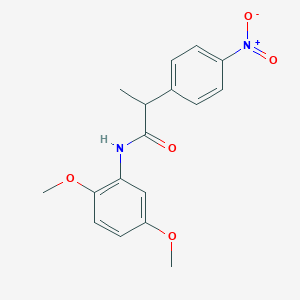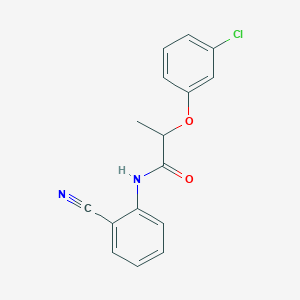![molecular formula C21H33NO6 B4074653 1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074653.png)
1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate
Vue d'ensemble
Description
1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate, also known as AZD-5213, is a novel selective muscarinic M3 receptor antagonist. It is a potential drug candidate for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Mécanisme D'action
1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate selectively blocks the muscarinic M3 receptor, which is predominantly expressed in the airway smooth muscle. This leads to relaxation of the airway smooth muscle and bronchodilation. In addition, this compound has anti-inflammatory effects, which could be due to its ability to inhibit the release of pro-inflammatory cytokines from airway epithelial cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve lung function, reduce airway hyperresponsiveness, and decrease airway inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate is its selectivity for the muscarinic M3 receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good bioavailability. However, one limitation is that it has only been tested in preclinical studies, and its efficacy and safety in humans are still unknown.
Orientations Futures
There are several potential future directions for research on 1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate. One direction is to conduct clinical trials to evaluate its efficacy and safety in humans. Another direction is to investigate its potential use in combination with other bronchodilators or anti-inflammatory agents for the treatment of respiratory diseases. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its anti-inflammatory effects.
Applications De Recherche Scientifique
1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate has been extensively studied for its potential use in the treatment of respiratory diseases. In preclinical studies, this compound has shown to have a potent and selective antagonistic effect on muscarinic M3 receptors in the airways, leading to bronchodilation and improved lung function. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of COPD and asthma.
Propriétés
IUPAC Name |
oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-17(2)22-19-11-9-10-18(16-19)21-15-8-7-14-20-12-5-3-4-6-13-20;3-1(4)2(5)6/h9-11,16-17H,3-8,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUVTAACJCYINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
![1-allyl-5'-benzyl-3'-butyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4074577.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)

![1-[4-(2-fluorophenoxy)butyl]azepane oxalate](/img/structure/B4074604.png)
![N-allyl-N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074609.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)

![1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4074654.png)


![N-[2-(4-fluorophenoxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4074677.png)